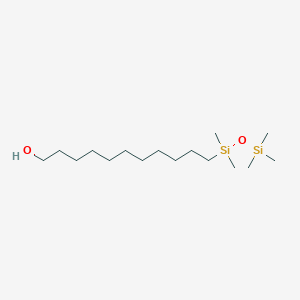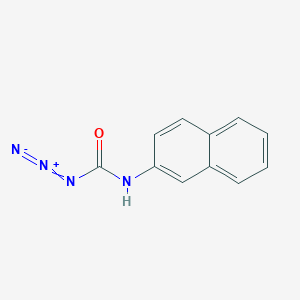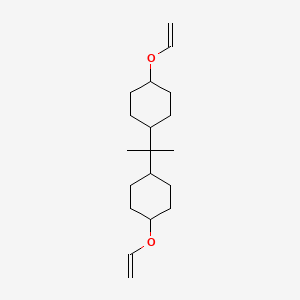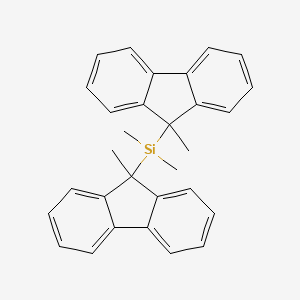
5-(Bromomethylidene)-4-methylidene-4,5-dihydro-1,3-thiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Bromomethylidene)-4-methylidene-4,5-dihydro-1,3-thiazole is a heterocyclic compound that contains both sulfur and nitrogen atoms within its ring structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Bromomethylidene)-4-methylidene-4,5-dihydro-1,3-thiazole typically involves the reaction of appropriate thiazole precursors with brominating agents. One common method includes the bromination of 4-methylidene-4,5-dihydro-1,3-thiazole using bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
5-(Bromomethylidene)-4-methylidene-4,5-dihydro-1,3-thiazole can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: Reduction of the double bonds can lead to the formation of saturated thiazole derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in solvents like acetonitrile.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran (THF).
Major Products
Substitution: Formation of azido, thiocyanato, or alkoxy derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of saturated thiazole derivatives.
科学的研究の応用
5-(Bromomethylidene)-4-methylidene-4,5-dihydro-1,3-thiazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of advanced materials with specific electronic or optical properties.
作用機序
The mechanism of action of 5-(Bromomethylidene)-4-methylidene-4,5-dihydro-1,3-thiazole involves its interaction with specific molecular targets. The bromine atom and the thiazole ring can participate in various biochemical pathways, potentially inhibiting or modulating the activity of enzymes or receptors. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
4-Methylidene-4,5-dihydro-1,3-thiazole: Lacks the bromine atom, leading to different reactivity and applications.
5-Chloromethylidene-4-methylidene-4,5-dihydro-1,3-thiazole: Similar structure but with a chlorine atom instead of bromine, affecting its chemical properties and reactivity.
5-Iodomethylidene-4-methylidene-4,5-dihydro-1,3-thiazole: Contains an iodine atom, which can lead to different biological activities and synthetic applications.
Uniqueness
5-(Bromomethylidene)-4-methylidene-4,5-dihydro-1,3-thiazole is unique due to the presence of the bromine atom, which imparts specific reactivity and potential biological activities. The bromine atom can participate in various substitution reactions, making this compound a versatile intermediate in organic synthesis.
特性
CAS番号 |
185145-73-7 |
|---|---|
分子式 |
C5H4BrNS |
分子量 |
190.06 g/mol |
IUPAC名 |
5-(bromomethylidene)-4-methylidene-1,3-thiazole |
InChI |
InChI=1S/C5H4BrNS/c1-4-5(2-6)8-3-7-4/h2-3H,1H2 |
InChIキー |
UBTBUQGSACOHNF-UHFFFAOYSA-N |
正規SMILES |
C=C1C(=CBr)SC=N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


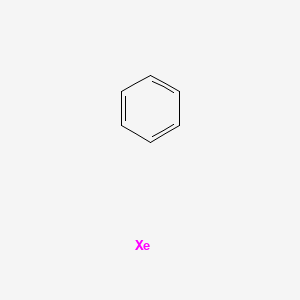
![3,7-Dihydroxy-1,9-bis(2-oxoheptyl)dibenzo[b,d]furan-2-carboxylic acid](/img/structure/B14260863.png)
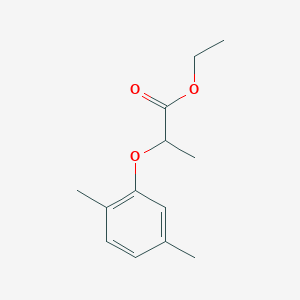


![1,2-Dimethyl-3-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14260889.png)
![4-Pentylphenyl 4-[(but-3-en-1-yl)oxy]benzoate](/img/structure/B14260897.png)
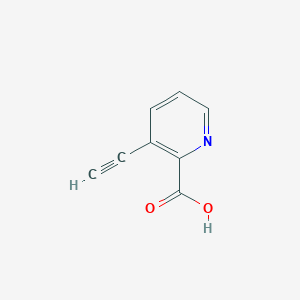
![Octanoic acid, 6,8-bis[(4-nitrobenzoyl)oxy]-, methyl ester, (S)-](/img/structure/B14260903.png)
![Butanal, 2-[(4-methoxyphenyl)methoxy]-4-(phenylseleno)-, (2R)-](/img/structure/B14260912.png)
